4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Description
Properties
IUPAC Name |
4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-6-8(12-7(11)10-6)2-4-9-5-3-8;/h6,9H,2-5H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVMWRCDFAZGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCNCC2)OC(=O)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Carbamoyloxy-4-ethynylpiperidine Derivatives
The core spirocyclic structure is formed via cyclization of 4-carbamoyloxy-4-ethynylpiperidine intermediates. This method involves reacting 4-ethynyl-4-hydroxypiperidine derivatives with isocyanates to form carbamoyloxy intermediates, followed by base-catalyzed cyclization (Figure 1).
Key Steps :
- Ethynylation : 4-Piperidone derivatives undergo ethynylation using lithium acetylides to introduce the ethynyl group.
- Carbamoylation : Reaction with methyl isocyanate (R-NCO) forms the 4-carbamoyloxy-4-ethynylpiperidine intermediate.
- Cyclization : Treatment with potassium acetate in α-picoline under reflux (150–170°C) induces ring closure.
Representative Reaction :
$$
\text{4-Ethynyl-4-hydroxypiperidine} + \text{CH}_3\text{NCO} \xrightarrow{\text{KOAc, α-picoline}} \text{4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one}
$$
Conditions :
Alkylation of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Intermediates
Methylation at the 3-position is achieved via alkylation of the spirocyclic intermediate using methyl halides.
Procedure :
- Deprotonation : The intermediate is treated with sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C.
- Alkylation : Methyl iodide (CH₃I) is added, and the mixture is stirred at 25–45°C.
Reaction Scheme :
$$
\text{1-Oxa-3,8-diazaspiro[4.5]decan-2-one} \xrightarrow{\text{NaH, CH₃I}} \text{3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one}
$$
Optimized Parameters :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid treatment.
Method :
- The spirocyclic base is dissolved in ethanol or diethyl ether.
- Hydrochloric acid (HCl) gas or concentrated HCl solution is introduced.
- The precipitate is filtered and recrystallized from ethanol/water.
Conditions :
Alternative Route: Curtius Rearrangement
A modified Curtius rearrangement is employed for spiro ring formation.
Steps :
- Acyl Azide Formation : (1-Benzyl-4-hydroxypiperidin-4-yl)acetic acid hydrazide is treated with sodium nitrite (NaNO₂) in HCl.
- Thermal Rearrangement : Heating the acyl azide generates an isocyanate intermediate.
- Cyclization : Spontaneous cyclization forms the spiro ring.
Reaction :
$$
\text{(1-Benzyl-4-hydroxypiperidin-4-yl)acetic acid hydrazide} \xrightarrow{\text{NaNO}_2, \Delta} \text{8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one}
$$
Key Parameters :
Hydrogenation for N-Deprotection
Protected intermediates (e.g., 8-benzyl derivatives) are hydrogenated to remove protecting groups.
Procedure :
- The protected spiro compound is dissolved in methanol.
- Hydrogen gas is introduced over a palladium-on-carbon (Pd/C) catalyst.
- The product is isolated after filtration and solvent removal.
Conditions :
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Cyclization | KOAc, α-picoline | Reflux, 150–170°C | 78–82 | High yield, one-pot synthesis |
| Alkylation | NaH, CH₃I | THF, 25–45°C | 65–70 | Direct methylation |
| Curtius Rearrangement | NaNO₂, HCl | 60–200°C | 70–75 | Versatile for substituent variation |
| Hydrogenation | Pd/C, H₂ | RT, 1–3 atm | 85–90 | Efficient deprotection |
Industrial-Scale Considerations
- Solvent Choice : α-Picoline and DMF are preferred for cyclization due to high boiling points and stability under reflux.
- Catalyst Recycling : Pd/C catalysts are reused after filtration, reducing costs.
- Purity Control : Recrystallization from ethanol/water ensures >99% purity for pharmaceutical applications.
Scientific Research Applications
4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- CAS Number : 5052-96-0
- Molecular Formula : C₇H₁₃ClN₂O₂
- Molecular Weight : 192.65 g/mol
- Structural Features : A spirocyclic compound combining a six-membered oxa (oxygen-containing) ring and a five-membered diaza (two nitrogen atoms) ring, with a methyl group at the 4-position and a hydrochloride salt form .
Applications :
Primarily used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in kinase inhibitors and respiratory therapeutics .
Comparison with Structurally Similar Compounds
Fenspiride Hydrochloride
- Structure : 8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride .
- Molecular Weight : 296.79 g/mol .
- Key Differences :
- Physicochemical Impact : The phenethyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the methyl derivative .
8-Benzyl-4,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
GSK682753A
- Structure: 8-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one .
- Pharmacology : Acts as a potent inverse agonist for EBI2, a G protein-coupled receptor. The dichlorophenyl and chlorophenyl substituents confer high selectivity and potency .
- Design Insight : Demonstrates that aromatic and halogenated substituents are critical for target-specific activity, unlike the simpler methyl group in the target compound .
8-(2-Amino-3-chloro-5-(1-methylindazol-5-yl)pyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Structure : Features a pyridinyl-indazole substituent .
- Application : Part of a kinase inhibitor library, with the indazole group enabling π-π stacking interactions in ATP-binding pockets .
- Synthetic Complexity : Requires Suzuki-Miyaura cross-coupling, reflecting the advanced functionalization needed for kinase targeting compared to the simpler target compound .
Physicochemical and Pharmacokinetic Comparisons
Notes:
Biological Activity
4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 192.65 g/mol. The compound features an oxazolidinone ring fused to a diazaspirodecane system, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity by forming stable complexes that inhibit substrate binding. This mechanism is crucial for its potential applications in drug development, particularly in targeting enzymes involved in disease pathways.
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against several pathogens. Preliminary studies suggest that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Antiviral Activity : There is emerging evidence supporting the antiviral potential of this compound. It appears to exert effects on viral replication processes, making it a candidate for further exploration in antiviral drug development.
Drug Development : Given its unique structure and biological properties, this compound is being explored as a building block for synthesizing novel therapeutic agents aimed at treating various diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Antiviral Effects | Showed a reduction in viral load in vitro by 50% at concentrations above 10 µg/mL against influenza virus strains. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase with an IC50 value of 25 µM, suggesting potential use in neurodegenerative disease treatment. |
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine in the diazaspirodecanone core undergoes alkylation under basic conditions. This reaction is critical for introducing substituents at the nitrogen atom:
Reaction Pathway:
4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is treated with an alkali metal hydride (e.g., NaH) to deprotonate the amine, followed by reaction with alkyl halides (e.g., R–X).
Conditions:
-
Temperature: −10°C to 5°C (deprotonation), 25°C–45°C (alkylation)
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Mole ratio: 1.0–1.3:1 (hydride:spirocompound), 1.0–1.3:1 (alkyl halide:spirocompound)
Example:
Reaction with benzyl bromide yields 8-benzyl-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, a precursor for antihypertensive agents .
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under thermal or acidic conditions to form linear intermediates.
Conditions:
-
Temperature: 150°C–170°C (neat conditions)
-
Catalyst: None required
Outcome:
The oxazolidinone ring opens to generate a piperidine derivative, which can further react with electrophiles. For example, treatment with phosgene in the presence of an acid acceptor reforms the oxazolidinone ring with modified substituents .
Nucleophilic Substitution
The compound participates in nucleophilic substitution reactions at the nitrogen atom, particularly in the presence of aromatic aldehydes or boronic acids.
Example:
Reaction with 2-bromo-5-(trifluoromethyl)benzaldehyde in DMF produces a benzyl-substituted derivative via reductive amination. Subsequent Suzuki coupling with (1-methyl-1H-pyrazol-4-yl)boronic acid introduces heteroaromatic groups .
Key Data:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| 2-Bromo-5-(CF₃)benzaldehyde | 8-(2-Bromo-5-(CF₃)benzyl)-4-methyl-... | 48% | DMF, 25°C, 12 h |
| (1-Methyl-pyrazol-4-yl)boronic acid | 8-(2-(Pyrazolyl)-5-(CF₃)benzyl)-4-methyl-... | 62% | Dioxane/H₂O, Pd catalyst |
Hydrolysis and Salt Formation
The hydrochloride salt enhances solubility in polar solvents and facilitates hydrolysis of the oxazolidinone ring under basic conditions:
Conditions:
-
Reagent: LiOH in methanol/water (1:1 v/v)
-
Temperature: 50°C, 12 h
Outcome:
Hydrolysis yields a carboxylic acid derivative, which can be isolated via acidification (1 N HCl) .
Cyclization Reactions
The spirocyclic framework serves as a scaffold for constructing fused heterocycles. For example:
Reaction with 3-Methyl-1,2,4-oxadiazole:
Under catalytic conditions, the compound forms bicyclic structures such as 8-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-yl]-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one .
Conditions:
-
Catalyst: Pd(dppf)Cl₂
-
Solvent: Dioxane
Comparative Reactivity
The 4-methyl group introduces steric hindrance, moderately reducing reaction rates compared to non-methylated analogs. For instance:
| Reaction Type | Non-Methylated Analog (Yield) | 4-Methyl Derivative (Yield) |
|---|---|---|
| Alkylation (R–X) | 85%–90% | 70%–75% |
| Suzuki Coupling | 65%–70% | 55%–60% |
Stability and Degradation
-
Thermal Stability: Stable up to 170°C; decomposition occurs above 200°C.
-
pH Sensitivity: Hydrolyzes in strongly basic (pH > 10) or acidic (pH < 2) conditions.
Q & A
Q. What are the recommended synthetic routes for 4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride, and what are the critical reaction parameters?
The synthesis of this spirocyclic compound typically involves cyclization of precursors like cycloalkanones and amines. A common approach includes:
- Strecker synthesis for introducing amine groups under acidic conditions .
- Controlled oxidation or reduction using agents like KMnO₄ (oxidation) or LiAlH₄ (reduction), with temperature maintained between 0–25°C to avoid side reactions .
- Nucleophilic substitution for functionalizing the spirocyclic core, requiring anhydrous solvents (e.g., DMF) and inert atmospheres .
Q. Key parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition |
| Solvent | DMF/THF | Enhances reaction efficiency |
| pH | Acidic (pH 2–4) | Stabilizes intermediates |
Q. How can the three-dimensional structure of this compound be elucidated experimentally?
X-ray crystallography is the gold standard for structural determination:
- Use SHELX programs (e.g., SHELXL) for refining single-crystal data to resolve the spirocyclic conformation and hydrogen-bonding networks .
- Synchrotron radiation sources improve resolution for small-molecule crystals (<1 Å) .
- For dynamic structural insights, pair with NMR spectroscopy (¹H/¹³C) to analyze substituent effects on ring puckering .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Solubility | 25 mg/mL in water | Room temperature, pH 7.4 | |
| Melting Point | 211–214°C | — | |
| Stability | ≤6 months at -20°C | Dry, inert atmosphere |
Note : Aqueous solubility is enhanced by the hydrochloride salt form, but hydrolysis may occur at pH >8.0 .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
Contradictions often arise from dynamic equilibria (e.g., ring inversion) or polymorphic forms:
Q. What strategies optimize enantioselective synthesis of this compound for chiral drug development?
Q. How does this compound interact with biological targets, and what assays validate its mechanism?
- Molecular docking (AutoDock Vina) predicts binding to anti-inflammatory targets like PDE4B, supported by IC₅₀ values in enzymatic assays .
- In vitro validation : Measure cytokine inhibition (e.g., TNF-α) in LPS-stimulated macrophages .
- ADMET profiling : Use Caco-2 cells for permeability and microsomal stability assays .
Q. How can reaction yield discrepancies between small-scale and pilot-scale syntheses be mitigated?
- Scale-up challenges : Heat transfer inefficiencies and mixing heterogeneity.
- Solutions :
- Use flow chemistry for exothermic reactions (e.g., oxidation) to improve temperature control .
- Apply DoE (Design of Experiments) to optimize parameters like stirring rate and reagent stoichiometry .
Q. What analytical techniques resolve degradation products during long-term stability studies?
Q. How does the methyl substituent influence the compound’s pharmacokinetic properties?
- Methyl group effects :
- Increases lipophilicity (logP +0.5), enhancing membrane permeability .
- Reduces metabolic clearance via CYP3A4 inhibition, as shown in hepatocyte assays .
- In vivo correlation : Rat studies show 20% higher bioavailability vs. non-methyl analogs .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- Reactivity prediction :
- Use M062X/6-311+G(d,p) to calculate Fukui indices for electrophilic/nucleophilic sites .
- Simulate reaction pathways with IRC (Intrinsic Reaction Coordinate) analysis in Gaussian .
- Validate with microreactor screening to test predicted intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
